molecular formula C8H11BO4 B062682 4-(Methoxymethoxy)phenylboronic acid CAS No. 162662-27-3

4-(Methoxymethoxy)phenylboronic acid

Cat. No.: B062682
CAS No.: 162662-27-3
M. Wt: 181.98 g/mol
InChI Key: MERYVSUVKVVJMP-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)phenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methoxymethoxy group at the para position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Scientific Research Applications

4-(Methoxymethoxy)phenylboronic acid is utilized in numerous scientific research applications:

    Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors.

    Industry: The compound is employed in the manufacture of advanced materials, including polymers and electronic components.

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenylboronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)phenylboronic acid typically involves the protection of the hydroxyl group of phenol followed by borylation. One common method includes the following steps:

    Protection of Phenol: The phenol group is protected by converting it to a methoxymethyl ether using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).

    Borylation: The protected phenol is then subjected to a borylation reaction using a boron source like bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate (KOAc).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of phenol are protected using methoxymethyl chloride and a suitable base.

    Catalytic Borylation: The protected phenol is then borylated using industrial-scale palladium-catalyzed processes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form phenol derivatives.

    Substitution: The methoxymethoxy group can be substituted under acidic or basic conditions to yield different functionalized phenylboronic acids.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Major Products:

    Suzuki-Miyaura Coupling: Biphenyl derivatives.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted phenylboronic acids.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Hydroxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Cyanophenylboronic acid

Comparison: 4-(Methoxymethoxy)phenylboronic acid is unique due to its methoxymethoxy protecting group, which provides enhanced stability and reactivity in certain chemical reactions compared to other phenylboronic acids. This makes it particularly useful in complex synthetic applications where stability and selectivity are crucial.

Properties

IUPAC Name

[4-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERYVSUVKVVJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376287
Record name 4-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162662-27-3
Record name 4-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner similar to that of Example 1(g), by reaction of 10 g (57.8 mmol) of 4-bromophenol with 2.55 g (63.6 mmol) of 60% sodium hydride and 4.83 mL (63.6 mmol) of methoxymethyl chloride, followed by 25.4 mL (63.6 mmol) of 2.5M butyllithium solution and 15 mL (65 mmol) of triisopropyl borate, a brown solid is obtained (m.p.=65° C., m=6.2 g; Y=7.3%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
4.83 mL
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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